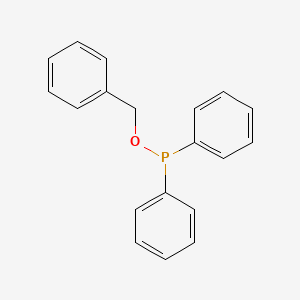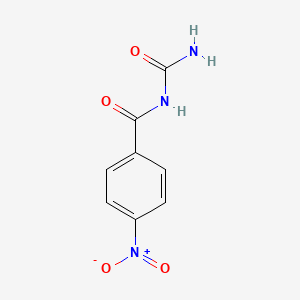
4-Nitrobenzoyl urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoyl urea is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzoyl urea structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl urea can be synthesized through a two-step process involving the reaction of 4-nitrophenyl-N-benzylcarbamate with amines, followed by hydrogenolysis. This method provides high yield and purity . Another approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride derivatives with appropriate amines under controlled conditions. This method ensures high efficiency and scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrobenzoyl urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 4-aminobenzoyl urea.
Substitution: Formation of substituted benzoyl urea compounds.
Aplicaciones Científicas De Investigación
4-Nitrobenzoyl urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzoyl urea involves its interaction with cellular macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity .
Comparación Con Compuestos Similares
4-Nitrobenzoyl chloride: Shares the nitrobenzoyl structure but differs in its reactivity and applications.
4-Aminobenzoyl urea: A reduction product of 4-nitrobenzoyl urea with different chemical properties and applications.
Uniqueness: this compound is unique due to its combination of a nitro group and a benzoyl urea structure, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
51884-03-8 |
|---|---|
Fórmula molecular |
C8H7N3O4 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
N-carbamoyl-4-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-1-3-6(4-2-5)11(14)15/h1-4H,(H3,9,10,12,13) |
Clave InChI |
CWHBLZNYVYKDRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


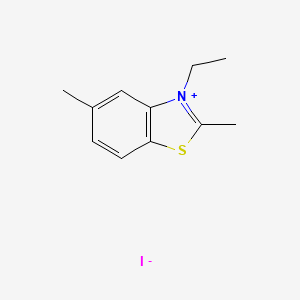
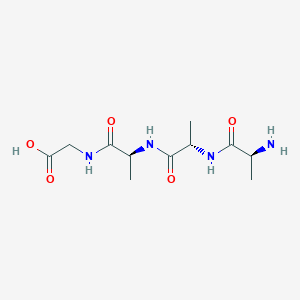

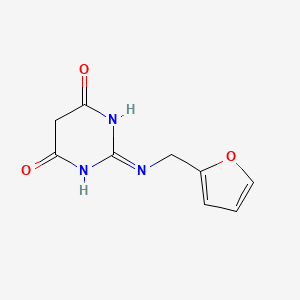
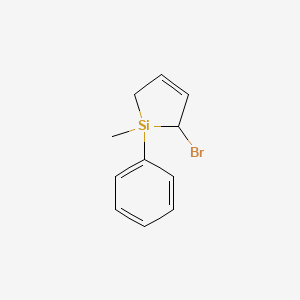
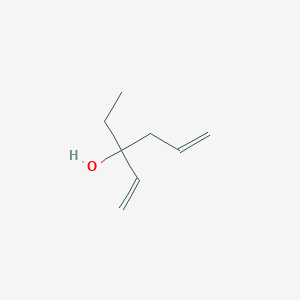

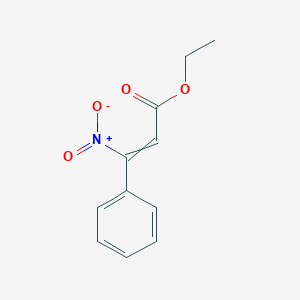

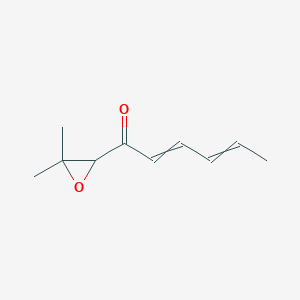
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)


